molecular formula C20H19FN2O3 B2503274 N-(2-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 887875-15-2

N-(2-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No. B2503274
CAS RN: 887875-15-2
M. Wt: 354.381
InChI Key: QRINBUBVAWMDJR-UHFFFAOYSA-N
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Description

The compound "N-(2-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide" is a benzofuran carboxamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar benzofuran carboxamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and radical scavenging activities . Additionally, benzamide derivatives with fluorine substitutions have been explored for their potential in medical imaging and as anticancer agents .

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives typically involves multiple steps, including amide bond formation and cyclization reactions. For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and characterized using NMR, IR, Mass, and X-ray crystallographic techniques . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involved coupling reactions using standard protocols . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For example, single crystal X-ray crystallographic data was presented for a ferrocenylmethyl benzene-carboxamide derivative . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques would be essential in analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

Benzofuran carboxamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of the amide group can lead to reactions typical of carboxamides, such as hydrolysis or nucleophilic acyl substitution. The fluorine atom on the phenyl ring may also influence the reactivity of the compound, as fluorine is an electron-withdrawing group that can affect the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents such as fluorine can affect these properties significantly. For example, the introduction of fluorine into benzamide derivatives has been explored for enhancing their biological activity and for radiolabeling purposes in medical imaging . The compound's lipophilicity, hydrogen bonding potential, and electronic properties such as HOMO and LUMO energies can be investigated using computational methods to predict its behavior in biological systems .

Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of [14C]SB-649868, a compound with a similar structural feature (benzofuran carboxamide), in humans reveals its potential as an orexin 1 and 2 receptor antagonist for insomnia treatment. The study focuses on the pharmacokinetics, including elimination pathways and metabolite profiling, indicating the compound's extensive metabolism and the principal routes involved. This research is crucial for understanding the pharmacological and toxicological profiles of benzofuran carboxamides in therapeutic applications (Renzulli et al., 2011).

Antifungal Potential

The development of new benzofuran carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents demonstrates the versatility of benzofuran carboxamides in drug development. This study highlights the synthesis approach and the in vivo evaluation of these compounds for their therapeutic activities, showcasing the potential of benzofuran carboxamides as a scaffold for designing new drugs with multiple pharmacological properties (Xie et al., 2014).

Fluorogenic Reagents

In the field of analytical chemistry, a study on a fluorogenic reagent for carboxylic acids designed based on the fluorescence intensity prediction emphasizes the application of benzofuran derivatives in developing novel chemical sensors. This research illustrates the synthesis and application of a phenoxazine-based chemosensor for the detection of Cd2+ and CN− ions, highlighting the utility of benzofuran-based compounds in environmental monitoring and bio-imaging applications (Uchiyama et al., 2001).

Histone Deacetylase Inhibition

The discovery of MGCD0103, a benzamide derivative with histone deacetylase (HDAC) inhibitory activity, underscores the application of benzofuran carboxamides in cancer therapy. This compound exhibits selective inhibition of certain HDACs, leading to antitumor activity through the modulation of gene expression. The study provides insight into the design, synthesis, and pharmacological evaluation of benzofuran carboxamides as potential anticancer agents (Zhou et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-13-7-3-6-10-16(13)26-19(18)20(25)22-15-9-5-4-8-14(15)21/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRINBUBVAWMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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